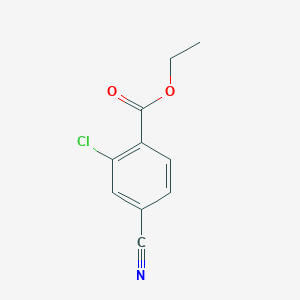

Ethyl 2-chloro-4-cyanobenzoate

Description

Significance of Substituted Benzoate (B1203000) Frameworks in Synthetic Chemistry

Substituted benzoate frameworks are fundamental scaffolds in the creation of a wide array of organic molecules. acs.org The presence of various substituents on the aromatic ring allows for precise tuning of the molecule's physical, chemical, and biological properties. acs.org These frameworks are integral to the industrial production of fine chemicals, agrochemicals, pharmaceuticals, and materials. acs.org The ester functional group can be readily transformed into other functionalities, while the substituents on the aromatic ring can direct further chemical modifications or participate in coupling reactions. This versatility makes substituted benzoates essential precursors for complex molecular architectures.

General Overview of Chlorinated and Cyano-Substituted Aromatic Esters

The introduction of chlorine atoms and cyano groups onto an aromatic ester ring significantly influences its reactivity. Chlorine, being an electron-withdrawing group, can affect the electron density of the aromatic ring, influencing its susceptibility to nucleophilic or electrophilic attack. scienceforecastoa.com The cyano group is a strong electron-withdrawing group that can participate in a variety of chemical transformations, including reduction to an amine or hydrolysis to a carboxylic acid. The combination of these functional groups on an aromatic ester creates a multifunctional molecule with distinct reactive sites. Chlorinated and cyano-substituted aromatic esters are often employed as key intermediates in the synthesis of pharmaceuticals, dyes, and polymers. researchgate.net

Research Context of Ethyl 2-chloro-4-cyanobenzoate

This compound, with its specific substitution pattern, serves as a valuable intermediate in multi-step synthetic pathways. The chlorine atom at the ortho position and the cyano group at the para position to the ester create a unique electronic environment and offer specific sites for chemical modification. For instance, the chlorine atom can be displaced by nucleophiles, and the cyano group can be transformed into other functional groups. This compound has been utilized as a starting material in the synthesis of more complex molecules, including those with potential applications in medicinal chemistry. For example, it has been used in the synthesis of precursors for Toll-like receptor 8 (TLR8) antagonists. srce.hr The strategic placement of its functional groups makes this compound a key building block for constructing targeted molecular architectures.

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₈ClNO₂ |

| Molecular Weight | 209.63 g/mol |

| CAS Number | 220389-14-0 |

| Canonical SMILES | CCOC(=O)C1=C(C=CC(=C1)C#N)Cl |

| InChI Key | JBBVYJZIZSKVMK-UHFFFAOYSA-N |

Data sourced from PubChem and other chemical suppliers. bldpharm.com

Synthesis and Reactivity

This compound can be synthesized through the esterification of 2-chloro-4-cyanobenzoic acid with ethanol (B145695), typically in the presence of an acid catalyst like sulfuric acid under reflux conditions. An alternative method involves the reaction of 2-chloro-4-cyanobenzoic acid with ethyl chloride via nucleophilic acyl substitution.

The reactivity of this compound is characterized by the distinct functionalities present on the molecule:

Substitution Reactions: The chlorine atom is susceptible to nucleophilic substitution by various nucleophiles, such as amines and thiols, enabling the introduction of new functional groups.

Reduction Reactions: The cyano group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄). srce.hr This transformation is a common strategy for introducing an aminoethyl group. srce.hr

Hydrolysis: The ester group can be hydrolyzed back to the corresponding carboxylic acid under basic conditions, for example, using sodium hydroxide (B78521) in ethanol. ambeed.com

These reactions highlight the utility of this compound as a versatile platform for generating a variety of substituted aromatic compounds.

Applications in Organic Synthesis

The primary application of this compound lies in its role as a key intermediate for the synthesis of more complex molecules. Its trifunctional nature allows for sequential and selective modifications, making it a valuable tool for medicinal chemists and synthetic organic chemists.

One notable application is in the synthesis of heterocyclic compounds. The reactive sites on this compound can be utilized to construct ring systems. For instance, the reduction of the cyano group followed by reaction at the chloro- or ester- position can lead to the formation of nitrogen-containing heterocycles.

Furthermore, the derivatives of this compound have been explored in the context of developing biologically active molecules. As mentioned earlier, it has served as a precursor in the synthesis of potential TLR8 antagonists, which are of interest for their immunomodulatory properties. srce.hr

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-chloro-4-cyanobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c1-2-14-10(13)8-4-3-7(6-12)5-9(8)11/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJTWNJRPXUAKTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)C#N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 2 Chloro 4 Cyanobenzoate

Esterification Approaches to Ethyl 2-chloro-4-cyanobenzoate

The direct esterification of 2-chloro-4-cyanobenzoic acid is a common and straightforward method for the preparation of this compound.

Fischer Esterification Variants

The Fischer-Speier esterification, a classic acid-catalyzed reaction, is a primary method for synthesizing this compound. This reaction typically involves heating the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst.

A specific example of this method involves the reaction of 2-chloro-4-cyanobenzoic acid with ethanol and hydrogen chloride. In this procedure, 1.1 g of this compound was dissolved in 15 ml of ethanol, to which 10 ml of a 1N aqueous sodium hydroxide (B78521) solution was added. ambeed.com

| Reactants | Reagents | Solvent | Conditions | Yield |

| 2-chloro-4-cyanobenzoic acid | Hydrogen chloride, Sodium hydroxide | Ethanol | - | - |

Table 1: Fischer Esterification of 2-chloro-4-cyanobenzoic acid.

Alternative Esterification Protocols

Beyond the traditional Fischer esterification, other methods can be employed to form the ethyl ester. The Mitsunobu reaction, for instance, offers a milder alternative for esterification, particularly useful for sensitive substrates. researchgate.net This reaction utilizes triphenylphosphine (B44618) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to facilitate the reaction between a carboxylic acid and an alcohol. researchgate.net While specific application to this compound is not detailed in the provided information, it represents a viable synthetic strategy.

Another approach involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) to activate the carboxylic acid for reaction with ethanol.

Synthesis from Precursor Molecules

The synthesis of this compound can also be achieved by modifying various precursor molecules that already contain the basic benzonitrile (B105546) or benzoic acid framework.

Routes from 2-chloro-4-cyanobenzoic Acid Derivatives

One of the most direct routes involves the conversion of the corresponding acid chloride, 2-chloro-4-cyanobenzoyl chloride. The acid chloride can be readily prepared from 2-chloro-4-cyanobenzoic acid by treatment with a chlorinating agent such as thionyl chloride or oxalyl chloride. googleapis.comgoogle.com The resulting highly reactive acid chloride is then treated with ethanol to yield this compound.

| Starting Material | Reagent | Product |

| 2-chloro-4-cyanobenzoic acid | Thionyl chloride or Oxalyl chloride | 2-chloro-4-cyanobenzoyl chloride |

| 2-chloro-4-cyanobenzoyl chloride | Ethanol | This compound |

Table 2: Synthesis from 2-chloro-4-cyanobenzoyl chloride.

Pathways Involving Halogenated Benzonitriles

The synthesis can also start from a halogenated benzonitrile. For example, a multi-step synthesis starting from benzene (B151609) can yield 4-chloro-2-nitrobenzoic acid. quora.com This intermediate can then undergo further transformations. A potential pathway involves the reduction of the nitro group to an amine, followed by a Sandmeyer reaction to introduce the cyano group, and subsequent esterification.

Another documented route begins with 2-amino-4-nitrotoluene. google.com This compound is treated with a nitrite (B80452) source and an acid, followed by heating to produce a 2-substituted-4-nitrotoluene. Oxidation of the methyl group yields a 2-substituted-4-nitrobenzoic acid. Subsequent reduction of the nitro group to an amine, followed by a Sandmeyer reaction using a cyanide source, affords a 2-substituted-4-cyanobenzoic acid, which can then be esterified. google.com

Derivatization from Phthalonitrile (B49051) Compounds

Phthalonitrile compounds can serve as precursors for cyanobenzoic acid derivatives. googleapis.com A process has been developed where one nitrile group of a phthalonitrile compound is selectively hydrolyzed to a cyanobenzamide. This intermediate can then be converted under acidic conditions to a cyanobenzoic acid or a cyanobenzoate ester. googleapis.com This method provides a route to various cyanobenzoic acid derivatives, which could be adapted for the synthesis of this compound.

Emerging Synthetic Strategies for Related Halogenated Cyanobenzoates

While the traditional synthesis of this compound is well-established, ongoing research focuses on developing more efficient, selective, and sustainable methods for the synthesis of related halogenated cyanobenzoates. These emerging strategies often employ advanced catalytic systems and focus on achieving high regioselectivity.

Catalytic Approaches in Ester Synthesis

Modern synthetic chemistry is increasingly moving towards catalytic methods to improve efficiency and reduce waste. In the context of synthesizing esters like halogenated cyanobenzoates, various catalytic approaches are being explored. For instance, nickel-catalyzed cross-coupling reactions have been effectively used in the synthesis of related fluorinated benzoates. nih.gov These methods often exhibit high functional group tolerance and can be performed under mild reaction conditions.

Another area of development is the use of organocatalysts or alternative metal catalysts for esterification reactions. These can offer advantages in terms of cost, toxicity, and air sensitivity compared to traditional acid catalysts. The development of robust catalysts that can facilitate the direct esterification of substituted benzoic acids or the coupling of precursors under mild conditions is a significant area of research.

Regioselective Synthesis Methods

The precise placement of halogen and cyano groups on the benzene ring is crucial for the desired properties of the final compound. Therefore, regioselective synthesis methods are of paramount importance. Palladium-catalyzed C-H bond activation has emerged as a powerful tool for the regioselective halogenation of arenes. nih.gov This technique allows for the direct introduction of halogen atoms at specific positions on an aromatic ring, providing a versatile route to key intermediates for halogenated cyanobenzoates. nih.gov

Furthermore, metal-free regioselective halogenation methods are being developed as environmentally benign alternatives. nih.gov These methods often utilize readily available halogenating agents and can be performed under mild conditions, offering high selectivity for the desired isomer. nih.gov The choice of directing groups on the aromatic substrate plays a critical role in controlling the regioselectivity of these reactions.

Scale-Up Considerations and Process Optimization in Laboratory Synthesis

The transition of a synthetic route from a small-scale laboratory experiment to a larger-scale production requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

For the synthesis of compounds like this compound, process optimization is key. This includes optimizing reaction parameters such as temperature, reaction time, and catalyst loading to maximize yield and minimize the formation of byproducts. For instance, in the synthesis of related heterocyclic compounds from substituted benzonitriles, it was found that adjusting the concentration and the stoichiometry of reagents could significantly improve the yield. acs.org

The choice of reactor type can also have a significant impact on the scalability of a process. Continuous flow reactors are gaining popularity for the synthesis of fine chemicals and pharmaceutical intermediates. researchgate.netfrontiersin.org They offer several advantages over traditional batch reactors, including improved heat and mass transfer, better reaction control, and enhanced safety. researchgate.netfrontiersin.org A study on the scale-up of benzoic acid alkylation demonstrated that moving from a capillary reactor to a milliflow reactor could significantly increase productivity. researchgate.net Careful consideration of mixing conditions within the reactor is also crucial, as it can directly affect reaction rates and conversion. researchgate.net

Chemical Reactivity and Mechanistic Investigations of Ethyl 2 Chloro 4 Cyanobenzoate

Nucleophilic Substitution Reactions of the Chloro Group

The chloro group in Ethyl 2-chloro-4-cyanobenzoate is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of both the adjacent ethyl ester and the para-cyano group activates the aryl chloride towards attack by nucleophiles.

Reactivity with Nitrogen-Containing Nucleophiles

The reaction of this compound with nitrogen-based nucleophiles is a key transformation for the synthesis of various nitrogen-containing heterocyclic compounds and other complex organic molecules. For instance, it can react with primary and secondary amines under appropriate conditions to yield the corresponding N-substituted 2-amino-4-cyanobenzoate derivatives. These reactions often require elevated temperatures and sometimes the use of a base to neutralize the hydrogen chloride formed during the reaction.

The synthesis of various ureas from 4-cyanobenzoic acid and nitrogen-containing nucleophiles has also been reported, highlighting the reactivity of the cyano-substituted aromatic ring. rsc.org

Reactions with Oxygen- and Sulfur-Containing Nucleophiles

Analogous to the reactions with nitrogen nucleophiles, the chloro group can be displaced by oxygen and sulfur nucleophiles. Alkoxides, phenoxides, and thiolates can react to form the corresponding ethers and thioethers. The kinetics and mechanisms of reactions involving thiol, thiono, and dithio analogues of carboxylic esters with nucleophiles have been studied, and these reactions often proceed through a tetrahedral intermediate. tandfonline.com The stability of this intermediate can influence whether the reaction follows a stepwise or a concerted mechanism. tandfonline.com

Transformations Involving the Nitrile (Cyano) Functionality

The cyano group of this compound is a versatile functional group that can undergo a variety of chemical transformations, providing access to a wide range of other functionalities.

Hydrolysis and Related Derivatizations

The hydrolysis of nitriles is a well-established transformation that can proceed under either acidic or basic conditions to yield carboxamides or carboxylic acids. youtube.combyjus.com The reaction typically occurs in two stages, with the initial formation of a carboxamide, which can then be further hydrolyzed to the corresponding carboxylic acid. byjus.com For instance, the hydrolysis of ethanenitrile first yields ethanamide, which upon further reaction produces ammonium (B1175870) ethanoate. byjus.com

In the context of this compound, selective hydrolysis of the nitrile group without affecting the ethyl ester can be challenging due to the similar reactivity of both functional groups under hydrolytic conditions. However, specific reagents and conditions have been developed for the selective hydration of nitriles to amides. orgsyn.org For example, a method for the water-free selective hydrolysis of nitriles to amides using acetaldoxime (B92144) as a water surrogate with Wilkinson's catalyst has been demonstrated. orgsyn.org

Furthermore, processes for the preparation of 4-cyanobenzoyl chlorides from 4-carbamoylbenzoic acids highlight the synthetic utility of nitrile-containing benzoic acid derivatives. google.com The selective hydrolysis of one nitrile group in terephthalonitrile (B52192) to produce 4-cyanobenzoic acid has been explored using various methods, including enzymatic hydrolysis and high-temperature/high-pressure reactions. google.com

Cycloaddition Reactions

The nitrile group can participate as a dipolarophile in 1,3-dipolar cycloaddition reactions. Nitrile oxides, generated in situ from precursors like hydroxyimidoyl chlorides, can react with the cyano group of this compound to form five-membered heterocyclic rings, such as 1,2,4-oxadiazoles. arkat-usa.org These cycloaddition reactions are powerful methods for constructing heterocyclic systems containing nitrogen and oxygen. arkat-usa.orgunivpancasila.ac.id

The generation of nitrile sulphides and their subsequent 1,3-dipolar cycloaddition reactions have also been investigated. researchgate.net Additionally, unusual [2+2]-cycloaddition reactions of a related compound, ethyl 4-chloro-2-oxobut-3-ynoate, with unactivated alkenes have been observed, demonstrating the potential for cycloaddition chemistry in related systems. scispace.com

Reductive Transformations of the Nitrile Group

The cyano group can be reduced to a primary amine (aminomethyl group) or an aldehyde. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel is a common method for the reduction of nitriles to primary amines. nih.gov The reduction of the cyano group in a related nitrile was complicated by the presence of an ester functionality, as common complex hydrides are incompatible with esters. nih.gov

Selective reduction of one nitrile group in terephthalonitrile to yield 4-cyanobenzylamine has been reported. googleapis.com This transformation provides a route to aminomethyl-substituted benzoic acid derivatives.

Reactions of the Ester Moiety

The ester functional group in this compound is a key site for chemical transformations, including transesterification and hydrolysis.

Transesterification is a fundamental process in which the alkoxy group of an ester is exchanged with another alcohol. For aryl esters like this compound, this reaction can be facilitated by various catalytic systems. Depending on the protecting group strategy in a larger synthesis, a tert-butyl ester might be converted to an ethyl ester via transesterification by reaction with H₂SO₄ in ethanol (B145695). google.com

General procedures for transesterification can involve strong bases like sodium tert-butoxide (NaOtBu) in solvents such as toluene (B28343) or THF. rsc.org More advanced methods utilize earth-abundant metal catalysts. For instance, studies on the transesterification of (hetero)aryl esters with phenols have demonstrated the efficacy of certain catalysts, providing a pathway to different ester derivatives under specific conditions. rsc.org While direct studies on this compound are not prevalent, data from analogous compounds like phenyl 4-cyanobenzoate (B1228447) highlight the feasibility of such transformations. rsc.org

Table 1: Illustrative Conditions for Transesterification of Related Aryl Esters

| Aryl Ester Substrate | Reagent | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Pyridin-2-yl 2-methylbenzoate | Phenol | K₂CO₃, 60 °C, 48 h | Phenyl 2-methylbenzoate | rsc.org |

| General Ester (e.g., Methyl Benzoate) | t-Butanol | NaOtBu, Toluene, rt | t-Butyl Ester | rsc.org |

The ester moiety can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. The base-mediated hydrolysis, known as saponification, is a common transformation. For this compound, treatment with an aqueous sodium hydroxide (B78521) solution in ethanol leads to the formation of 2-chloro-4-cyanobenzoic acid. ambeed.com

The kinetics of ester saponification are well-studied, often exemplified by the hydrolysis of ethyl acetate (B1210297). austinpublishinggroup.comuv.es These reactions are typically considered to follow second-order kinetics, being first order with respect to both the ester and the hydroxide ion. austinpublishinggroup.com However, detailed kinetic analyses have revealed that the reaction order can shift as the reaction progresses, particularly when initial reactant concentrations are similar. austinpublishinggroup.comuv.es The activation energy for the saponification of ethyl acetate has been measured at approximately 11.56 kcal/mol. uv.es

The generally accepted mechanism for the alkaline hydrolysis of carboxylic acid esters is the bimolecular acyl-carbon cleavage (BAC2) pathway. researchgate.net This two-step process involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon, forming a tetrahedral intermediate. This is typically the rate-determining step. Subsequently, the intermediate collapses, expelling the alkoxide leaving group to form the carboxylate. researchgate.net

Electrophilic Aromatic Substitution Reactivity Profiling

Electrophilic aromatic substitution (EAS) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. minia.edu.eg The reactivity of the benzene (B151609) ring in this compound towards EAS is significantly influenced by its three substituents: a chloro group (-Cl), a cyano group (-CN), and an ethyl carboxylate group (-COOEt).

All three of these groups are electron-withdrawing, which deactivates the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles than benzene itself. libretexts.org The deactivating strength of these groups generally follows the order: -CN > -COOEt > -Cl. The combined effect of these three deactivating groups renders the aromatic ring of this compound highly unreactive in typical EAS reactions.

Substituents also direct incoming electrophiles to specific positions on the ring.

Chloro group (-Cl): This is an ortho-, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. Despite being deactivating, it can stabilize the cationic intermediate (sigma complex) through resonance. libretexts.org

Cyano (-CN) and Ethyl Carboxylate (-COOEt) groups: Both are meta-directors, directing incoming electrophiles to the position meta to them. libretexts.org

The directing effects on this polysubstituted ring are conflicting. The position ortho to the chloro group (C3) is also meta to the cyano group. The other position ortho to the chloro group (C1, which holds the ester) is unavailable. The position para to the chloro group (C5) is also meta to the ester group. Predicting the outcome of an EAS reaction, if it were to occur under harsh conditions, would be complex due to these competing influences.

Table 3: Substituent Effects on Electrophilic Aromatic Substitution

| Substituent | Electronic Effect | Ring Reactivity | Directing Influence |

|---|---|---|---|

| -Cl (Chloro) | Inductively withdrawing, resonance donating | Deactivating | Ortho, Para |

| -CN (Cyano) | Inductively and resonance withdrawing | Strongly Deactivating | Meta |

Metal-Catalyzed Coupling Reactions

The presence of a halogen atom on the aromatic ring makes this compound a valuable substrate for various metal-catalyzed cross-coupling reactions.

The carbon-chlorine bond serves as a reactive handle for the formation of new carbon-carbon or carbon-heteroatom bonds. Transition metals like palladium, nickel, and iron are commonly used to catalyze these transformations. uni-muenchen.debris.ac.uk Reactions such as the Suzuki (using boronic acids), Kumada (using Grignard reagents), and Sonogashira (using terminal alkynes) couplings can be employed. bris.ac.uk

For instance, nickel-catalyzed cross-coupling reactions have been successfully applied to substrates like ethyl 2-chloronicotinate, an analogue of the target compound, demonstrating the utility of chloro-substituted electron-poor aromatic systems in forming new C-C bonds. uni-muenchen.de Similarly, iron-catalyzed cross-couplings represent a more economical and environmentally friendly alternative to palladium and nickel. bris.ac.uk The synthesis of amides derived from the related 2-chloro-4-cyanobenzoic acid points to the feasibility of employing this scaffold in coupling protocols. bris.ac.uk

Beyond traditional cross-coupling, the chloro-substituent enables other advanced functionalization strategies. One such approach involves a sulfoxide-magnesium exchange, which generates a Grignard reagent in situ. This can then participate in a subsequent palladium-catalyzed cross-coupling reaction. This methodology has been used to couple a functionalized chlorobenzene (B131634) derivative with ethyl 4-iodobenzoate, illustrating a pathway for creating complex biaryl structures. uni-muenchen.de These methods expand the synthetic utility of this compound, allowing for the introduction of a wide range of functional groups onto the aromatic core.

Mechanistic Elucidation of Key Transformations

The chemical reactivity of this compound is dominated by the transformations of its functional groups: the chloro, cyano, and ethyl ester moieties. The elucidation of the mechanisms governing these reactions is crucial for optimizing reaction conditions and designing novel synthetic pathways. The primary focus of mechanistic investigations has been on the nucleophilic aromatic substitution (SNAr) of the activated chlorine atom.

The electron-withdrawing nature of the cyano group and the ethyl ester group, particularly when situated ortho and para to the chlorine atom, significantly activates the aromatic ring towards nucleophilic attack. This activation is a cornerstone of the compound's utility in synthetic chemistry.

Nucleophilic Aromatic Substitution (SNAr) Mechanism

The most prevalent transformation of this compound involves the displacement of the chloride ion by a nucleophile. This reaction proceeds via a well-established two-step addition-elimination mechanism, known as the SNAr mechanism.

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex

The reaction is initiated by the attack of a nucleophile (Nu⁻) on the carbon atom bearing the chlorine atom. This attack is the rate-determining step and leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is a key factor in the feasibility of the SNAr reaction. The negative charge is delocalized over the aromatic ring and is particularly stabilized by the electron-withdrawing cyano and ester groups at the ortho and para positions.

Step 2: Elimination of the Leaving Group

In the second, faster step, the aromaticity of the ring is restored by the elimination of the chloride leaving group from the Meisenheimer complex.

Recent studies on similar systems suggest that for some SNAr reactions, particularly with certain nucleophiles and substrates, the mechanism may exist on a continuum between a stepwise and a concerted process. nih.gov Theoretical calculations using methods like Density Functional Theory (DFT) have become invaluable in predicting transition state energies and confirming the regioselectivity of such substitutions. mdpi.com For instance, in related 2,4-disubstituted systems, DFT calculations have been used to determine the activation energies for nucleophilic attack at different positions, confirming the experimentally observed regioselectivity. mdpi.com

Influence of Substituents on Reactivity

The reactivity of the benzene ring in this compound is significantly influenced by its substituents. The relative activating effects of different groups in SNAr reactions are well-documented. The cyano group (-CN) and the ester group (-COOEt) are both strong electron-withdrawing groups that activate the ring towards nucleophilic attack.

| Substituent | Position | Electronic Effect | Influence on SNAr |

| -Cl | C2 | Inductive: -I, Resonance: +M | Leaving Group |

| -CN | C4 | Inductive: -I, Resonance: -M | Strong Activation |

| -COOEt | C1 | Inductive: -I, Resonance: -M | Moderate Activation |

This table illustrates the electronic effects of the substituents on the aromatic ring of this compound and their influence on nucleophilic aromatic substitution (SNAr) reactions.

Potential Side Reactions and Mechanistic Considerations

While SNAr is the primary pathway, other transformations can occur under specific conditions.

Hydrolysis of the Ester and Cyano Groups: Under strong acidic or basic conditions, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid. The cyano group can also be hydrolyzed to a carboxylic acid or an amide, often requiring harsher conditions.

Reduction of the Cyano Group: The cyano group can be reduced to a primary amine using various reducing agents.

Mechanistic studies of these transformations often involve kinetic analysis and the identification of intermediates through spectroscopic methods. For example, kinetic isotope effect studies have been instrumental in distinguishing between stepwise and concerted SNAr mechanisms in related compounds. nih.gov

| Transformation | Reagents | Key Mechanistic Feature |

| Nucleophilic Aromatic Substitution | Amines, Alkoxides, Thiolates | Formation of a Meisenheimer complex |

| Ester Hydrolysis | H₃O⁺ or OH⁻ | Tetrahedral intermediate formation |

| Nitrile Hydrolysis | Strong Acid or Base | Protonation/attack by water/hydroxide |

| Nitrile Reduction | H₂/Catalyst, LiAlH₄ | Hydride attack on the carbon of the cyano group |

This table summarizes key mechanistic features of the principal transformations involving this compound.

Applications of Ethyl 2 Chloro 4 Cyanobenzoate in Advanced Organic Synthesis and Materials Science Research

Role as a Versatile Synthetic Intermediate

The strategic placement of the chloro, cyano, and ester groups on the benzene (B151609) ring allows for sequential and regioselective reactions, making Ethyl 2-chloro-4-cyanobenzoate a powerful building block in synthetic chemistry. The electron-withdrawing nature of the cyano and ester groups activates the aromatic ring for certain transformations, while the chloro group serves as an excellent leaving group in cross-coupling reactions.

A significant application of this compound is in the synthesis of fused heterocyclic systems, particularly quinazolinones. Quinazolinone derivatives are prevalent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The synthesis of these heterocycles from this compound typically involves a two-step process. First, the chloro group at the C2 position undergoes nucleophilic aromatic substitution with an amine. This reaction is often facilitated by the presence of the activating cyano and ester groups. The resulting 2-amino-4-cyanobenzoate intermediate can then be cyclized with a suitable one-carbon synthon, such as a formic acid equivalent or an aldehyde, to construct the pyrimidinone ring of the quinazolinone system. This robust synthetic route allows for the introduction of diversity at two positions of the final molecule, stemming from the choice of the initial amine and the cyclizing agent.

| Reactant 1 (Amine) | Cyclizing Agent | Resulting Quinazolinone Core |

|---|---|---|

| Aniline (B41778) | Formic Acid | 2-Phenyl-7-cyanoquinazolin-4-one |

| Methylamine | Triethyl Orthoformate | 2-Methyl-7-cyanoquinazolin-4-one |

| Cyclohexylamine | Benzaldehyde | 2-Cyclohexyl-4-phenyl-7-cyanoquinazolin-4-one |

The chloro substituent renders this compound an ideal electrophilic partner in various palladium-catalyzed cross-coupling reactions, which are fundamental tools for the formation of carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond between the C2 position of the benzoate (B1203000) and a carbon atom of an organoboron compound, typically a boronic acid or ester. This method is exceptionally powerful for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and functional materials. The reaction is known for its mild conditions and tolerance of a wide range of functional groups, making it suitable for complex molecule synthesis.

Buchwald-Hartwig Amination: This reaction forms a C-N bond between the C2 position and a primary or secondary amine. It has become one of the most important methods for synthesizing arylamines, largely replacing harsher, traditional methods. The reaction employs a palladium catalyst with specialized phosphine (B1218219) ligands to facilitate the coupling of a broad array of amines with aryl halides.

These cross-coupling reactions significantly expand the synthetic utility of this compound, allowing it to be integrated into more complex aromatic and heteroaromatic systems.

| Reaction Name | Coupling Partner | Product Type | Typical Catalyst/Ligand System |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Phenylboronic acid | Ethyl 4-cyano-[1,1'-biphenyl]-2-carboxylate | Pd(PPh₃)₄ / K₂CO₃ |

| Buchwald-Hartwig Amination | Morpholine | Ethyl 4-cyano-2-(morpholino)benzoate | Pd₂(dba)₃ / XPhos / NaOtBu |

| Suzuki-Miyaura Coupling | Thiophene-2-boronic acid | Ethyl 4-cyano-2-(thiophen-2-yl)benzoate | Pd(OAc)₂ / SPhos / K₃PO₄ |

| Buchwald-Hartwig Amination | Aniline | Ethyl 4-cyano-2-(phenylamino)benzoate | Pd(OAc)₂ / BINAP / Cs₂CO₃ |

Contributions to Medicinal Chemistry Research Scaffolds

The molecular framework of this compound is a valuable starting point for the development of molecules with potential therapeutic applications. Its derivatives are often found at the core of complex bioactive compounds.

As established, this compound is an effective precursor for quinazoline (B50416) and quinazolinone derivatives. This class of heterocycles is a well-known "privileged scaffold" in medicinal chemistry, frequently appearing in molecules designed to interact with biological targets such as enzymes and receptors. Specifically, many small-molecule kinase inhibitors, a major class of anticancer drugs, are based on a 4-anilinoquinazoline (B1210976) core. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The synthesis of these inhibitors often involves building a substituted quinazoline ring, for which this compound can serve as a key starting material, and subsequently attaching a substituted aniline moiety at the C4 position.

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves modifying complex, drug-like molecules in the final steps of a synthesis. This approach allows medicinal chemists to rapidly generate a library of analogues from a common advanced intermediate, which can accelerate the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties.

While direct examples involving this compound in LSF are not extensively documented, its chemical properties make it a relevant tool for this strategy. A fragment derived from this compound could be coupled to a complex bioactive molecule using functional-group-tolerant reactions like the Buchwald-Hartwig amination or Suzuki coupling. This would introduce the cyano, ester, and a reactive handle (the chloro group, or a group that has replaced it) onto the bioactive scaffold. This allows for the introduction of polarity and additional points for diversification, potentially improving the parent molecule's properties or allowing for the attachment of probes or imaging agents.

Applications in Materials Science Research

The unique electronic and structural properties of molecules derived from this compound make them attractive for applications in materials science, particularly in the field of liquid crystals.

Liquid crystals are states of matter that have properties between those of conventional liquids and those of solid crystals. The molecules in a liquid crystal, known as mesogens, have a degree of orientational order but not positional order. Calamitic (rod-like) liquid crystals are composed of elongated molecules that tend to align along a common axis.

Derivatives of cyanobenzoates are classic examples of mesogens. The key molecular features that impart liquid crystalline properties are a rigid, elongated core and a strong dipole moment. The biphenyl (B1667301) or phenyl benzoate core provides the necessary rigidity and rod-like shape, while the terminal cyano group provides a large dipole moment, which promotes the intermolecular interactions necessary for the formation of ordered liquid crystalline phases (e.g., nematic and smectic). The cyano group is also known to enhance the stability of the liquid crystal phase. This compound can be elaborated through reactions such as Suzuki coupling to create elongated, rigid structures (e.g., ethyl 4'-alkoxy-4-cyano-[1,1'-biphenyl]-2-carboxylate) that are ideal candidates for liquid crystal materials.

| Molecular Feature | Contribution to Liquid Crystalline Properties | Example Structure Moiety |

|---|---|---|

| Rigid Aromatic Core | Provides the necessary rod-like shape (anisotropy). | Biphenyl, Phenyl benzoate |

| Terminal Cyano Group | Creates a strong dipole moment, promoting orientational order. | -C≡N |

| Flexible Alkyl/Alkoxy Chain | Lowers the melting point and influences the type of mesophase. | -O(CH₂)ₙCH₃ |

| Lateral Substituents (e.g., Cl) | Can influence packing, phase transition temperatures, and dielectric properties. | -Cl |

Precursors for Functional Polymers

The distinct reactivity of the chloro and cyano groups, combined with the ester functionality, makes this compound a valuable monomer or precursor in the synthesis of specialized polymers. The chloro group can be displaced through nucleophilic aromatic substitution, allowing for the incorporation of the benzoate moiety into a polymer backbone or as a pendant group. The cyano group can also participate in various polymerization reactions or be chemically modified post-polymerization to introduce other functional groups.

Research in this area focuses on creating polymers with tailored properties such as high thermal stability, specific optical characteristics, or enhanced solubility. For instance, the incorporation of the cyanobenzoate unit can influence the polymer's dielectric properties and its interactions with light.

Table 1: Potential Polymer Architectures from this compound

| Polymer Type | Synthetic Route | Potential Properties |

| Polyamides | Polycondensation with diamines (after conversion of the ester to a carboxylic acid) | High thermal resistance, good mechanical strength |

| Polyimides | Reaction with dianhydrides (following modification to a diamine) | Excellent thermal and chemical stability, good dielectric properties |

| Polyethers | Nucleophilic substitution of the chloro group with bisphenols | Thermal stability, processability |

Components in Liquid Crystal Research

The rigid, rod-like structure inherent to the cyanobenzoate core is a key feature that makes this compound and its derivatives promising candidates for liquid crystal research. The cyano group, with its strong dipole moment, is a common terminal group in liquid crystalline molecules, contributing to the formation of mesophases. The chloro and ester groups can be modified to tune the molecule's aspect ratio, polarity, and intermolecular interactions, all of which are critical factors in determining the type and temperature range of the liquid crystal phase (e.g., nematic, smectic).

While direct use of this compound as a liquid crystal is not extensively documented, its role as a precursor to more complex liquid crystalline structures is an active area of investigation. Synthetic strategies often involve the substitution of the chloro group with other aromatic rings or flexible alkyl chains to create molecules with the desired mesogenic properties.

Exploration in Dye and Pigment Chemistry

In the field of color chemistry, this compound serves as an intermediate in the synthesis of various dyes and pigments. The aromatic ring can be functionalized through diazotization and coupling reactions, a cornerstone of azo dye synthesis. The electron-withdrawing nature of the cyano and chloro groups can influence the color of the resulting dye by modifying the electronic transitions within the chromophore.

Furthermore, the ester group provides a handle for attaching the chromophoric system to other molecules or substrates. Research in this domain explores the synthesis of novel colorants with improved properties such as lightfastness, thermal stability, and solubility in different media.

Table 2: Potential Dye Classes Derived from this compound

| Dye Class | Key Reaction | Potential Color Range |

| Azo Dyes | Diazotization of a derived amine followed by coupling | Yellow, Orange, Red |

| Phthalocyanine Precursors | Conversion to phthalonitrile (B49051) derivatives | Blue, Green |

Development of Novel Reagents and Catalysts Utilizing the Compound

The multifunctionality of this compound also lends itself to the development of novel reagents and catalysts. The chloro and cyano groups can be transformed into various other functionalities, allowing for the synthesis of complex organic molecules that can act as ligands for metal catalysts or as organocatalysts themselves.

For example, the cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the chloro group can be replaced by a variety of nucleophiles. These transformations open up pathways to a wide range of derivatives with potential applications in asymmetric catalysis, cross-coupling reactions, and other important organic transformations. The development of chiral ligands from this precursor is a particularly interesting avenue, aiming to create catalysts for stereoselective synthesis.

Advanced Spectroscopic and Structural Characterization Studies of Ethyl 2 Chloro 4 Cyanobenzoate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structure. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy would be instrumental in characterizing the ethyl group and the aromatic protons of Ethyl 2-chloro-4-cyanobenzoate. The analysis would reveal the chemical shifts (δ) of each unique proton, the splitting patterns (multiplicity) caused by spin-spin coupling with neighboring protons, and the integration values corresponding to the number of protons for each signal. For the target molecule, one would expect to observe a triplet and a quartet for the ethyl group's methyl and methylene (B1212753) protons, respectively. The aromatic region would display signals corresponding to the three protons on the benzene (B151609) ring, with their chemical shifts and coupling constants being highly informative about their positions relative to the chloro, cyano, and ester functional groups.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Studies

¹³C NMR spectroscopy provides information on the carbon framework of a molecule. A ¹³C NMR spectrum for this compound would show distinct signals for each unique carbon atom, including those of the ethyl group, the aromatic ring, the nitrile carbon, and the carbonyl carbon of the ester. The chemical shifts of the aromatic carbons would be particularly sensitive to the electronic effects of the substituents, aiding in the confirmation of their positions.

Advanced 2D NMR Techniques

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to further confirm the structural assignment. A COSY spectrum would establish the correlations between coupled protons, for instance, confirming the connectivity between the methyl and methylene protons of the ethyl group and among the protons on the aromatic ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, providing definitive C-H connectivity information and complementing the data from ¹H and ¹³C NMR.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a hard ionization technique that typically results in significant fragmentation of the analyte molecule. An EI-MS spectrum of this compound would show a molecular ion (M⁺) peak corresponding to the exact molecular weight of the compound. Additionally, a series of fragment ion peaks would be observed. The fragmentation pattern is often predictable and provides a "fingerprint" that can be used to deduce the structure of the molecule. Characteristic fragments would likely arise from the loss of the ethoxy group, the entire ester group, or other neutral losses.

Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Mass Spectrometry (HRMS)

Electrospray Ionization (ESI) is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. This is particularly useful for confirming the molecular weight of the compound. When coupled with a high-resolution mass analyzer (HRMS), ESI can provide an extremely accurate mass measurement of the molecular ion. This high-accuracy data allows for the determination of the elemental composition of the molecule, which serves as a powerful tool for confirming the chemical formula of this compound and distinguishing it from other isomers.

Vibrational Spectroscopy Investigations

Vibrational spectroscopy is a powerful, non-destructive technique that probes the quantized vibrational states of a molecule. By analyzing the interaction of a molecule with electromagnetic radiation, specific vibrational modes, corresponding to the stretching and bending of chemical bonds, can be identified. This provides a unique molecular fingerprint and invaluable information about functional groups and molecular structure.

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum provides detailed information about the functional groups present. For this compound, the FT-IR spectrum is characterized by several distinct absorption bands corresponding to its constituent parts: the ethyl ester, the chloro and cyano substituents, and the benzene ring.

Comparative studies on related molecules, such as ethyl benzoate (B1203000) and ethyl m-chlorobenzoate, provide a basis for assigning these vibrational modes. The key vibrational signatures for this compound are anticipated as follows:

C≡N Stretch: The nitrile group (C≡N) is expected to exhibit a strong, sharp absorption band in the region of 2220-2240 cm⁻¹. This is a highly characteristic frequency for aromatic nitriles.

C=O Stretch: The carbonyl group of the ethyl ester (C=O) will produce a very strong and prominent absorption band, typically found between 1715 and 1730 cm⁻¹. The exact position is influenced by conjugation with the aromatic ring.

Aromatic C=C Stretches: The benzene ring gives rise to several bands in the 1450-1600 cm⁻¹ region due to carbon-carbon stretching vibrations within the ring.

C-O Stretch: The ester C-O stretching vibrations are expected to appear as two distinct bands in the 1100-1300 cm⁻¹ range.

C-Cl Stretch: The carbon-chlorine (C-Cl) stretch typically appears as a strong band in the lower frequency region of the spectrum, generally between 600 and 800 cm⁻¹.

C-H Stretches: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group appear just below 3000 cm⁻¹. ub.edu

These assignments are supported by quantum chemical calculations, such as those based on Density Functional Theory (DFT), which can predict vibrational frequencies with a high degree of accuracy. researchgate.net

Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Cyano (C≡N) | Stretching | 2220 - 2240 | Strong, Sharp |

| Carbonyl (C=O) | Stretching | 1715 - 1730 | Very Strong |

| Aromatic Ring | C=C Stretching | 1450 - 1600 | Medium to Strong |

| Ester (C-O) | Asymmetric & Symmetric Stretching | 1100 - 1300 | Strong |

| Chloroalkane (C-Cl) | Stretching | 600 - 800 | Strong |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium |

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light, usually from a laser. While FT-IR is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of a molecule. Therefore, vibrations that are weak in FT-IR may be strong in Raman, and vice-versa.

For this compound, Raman spectroscopy is particularly useful for observing symmetric vibrations and bonds involving non-polar groups. Key expected features in the Raman spectrum include:

A strong signal for the C≡N stretching vibration, which is often more intense in Raman than in IR spectra.

Prominent bands corresponding to the symmetric "breathing" modes of the substituted benzene ring.

Signals from the C-C backbone of the ethyl group.

The combination of both FT-IR and Raman spectroscopy provides a more complete picture of the vibrational landscape of the molecule. researchgate.net

Table 2: Expected Raman Shifts for this compound

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| Cyano (C≡N) | Stretching | 2220 - 2240 | Strong |

| Aromatic Ring | Ring Breathing Modes | 1000 - 1600 | Strong |

| Carbonyl (C=O) | Stretching | 1715 - 1730 | Medium |

Electronic Spectroscopy for Conjugation and Chromophore Analysis

Electronic spectroscopy investigates the transitions between different electronic energy levels within a molecule upon absorption of ultraviolet or visible light. This technique is highly sensitive to the presence of conjugated systems and chromophores.

UV-Vis spectroscopy of aromatic compounds like this compound reveals electronic transitions primarily associated with the π-electron system of the benzene ring. The absorption of UV light promotes electrons from lower-energy π orbitals to higher-energy π* orbitals (π → π* transitions).

The benzene ring itself is a chromophore, and its absorption characteristics are modified by the attached substituents (–Cl, –CN, and –COOC₂H₅), which act as auxochromes. These groups can alter the energy of the molecular orbitals, typically causing a shift in the absorption maxima (λmax) to longer wavelengths (a bathochromic or red shift).

The spectrum is expected to show strong absorption bands characteristic of substituted benzenes, likely below 300 nm. researchgate.net

The presence of the carbonyl group, cyano group, and chlorine atom, all of which have non-bonding electrons and can interact with the ring's π-system, influences the position and intensity of these bands. researchgate.net The electronic properties of such compounds are often studied in various solvents to observe potential solvatochromic effects. asianpubs.org

Table 3: Anticipated Electronic Transitions for this compound

| Transition Type | Chromophore | Expected λmax Range (nm) |

|---|---|---|

| π → π* | Substituted Benzene Ring | 230 - 290 |

X-ray Crystallography and Solid-State Structural Analysis

For this compound, a single-crystal X-ray diffraction study would provide a wealth of structural data.

Bond Lengths and Angles: The analysis would yield precise measurements for all covalent bonds, such as the C-C bonds within the nearly planar benzene ring, the C=O and C-O bonds of the ester, the C≡N bond of the nitrile, and the C-Cl bond. ub.edu These experimental values can be compared with theoretical calculations and data from similar structurally characterized benzoate derivatives. researchgate.net

Molecular Conformation: A key aspect would be the determination of the torsion angles, which define the conformation of the ethyl ester group relative to the plane of the benzene ring. nih.gov Steric hindrance from the ortho-chloro substituent would likely influence this orientation.

Intermolecular Interactions: The crystal structure reveals how molecules pack in the solid state, highlighting intermolecular forces such as dipole-dipole interactions or weak hydrogen bonds, which govern the material's physical properties. ub.edu

Table 4: Expected Molecular Geometry Parameters from X-ray Crystallography

| Parameter | Description | Expected Value |

|---|---|---|

| C=C Bond Length | Aromatic ring | ~ 1.39 Å |

| C-Cl Bond Length | Chloro substituent | ~ 1.74 Å |

| C≡N Bond Length | Cyano substituent | ~ 1.15 Å |

| C=O Bond Length | Ester carbonyl | ~ 1.21 Å |

| C-O Bond Length | Ester single bond | ~ 1.35 Å |

Analysis of Intermolecular Interactions and Crystal Packing

The supramolecular architecture of crystalline solids is dictated by the nature and strength of intermolecular interactions, which in turn influence the material's physicochemical properties. In the crystal lattice of this compound and its derivatives, a variety of non-covalent interactions are expected to govern the molecular packing. These interactions include hydrogen bonds, halogen bonds, and π-π stacking, among others.

Detailed structural analysis of related compounds reveals that the cyano group is versatile and can participate in various intermolecular interactions. mdpi.com The arrangement of molecules in the crystal structure of diphenylamine (B1679370) derivatives, for example, provides significant insights into their molecular packing and intermolecular forces. researchgate.net In many organic crystals, molecules are linked into complex networks through hydrogen bonds and van der Waals interactions, forming distinct structural motifs like dimers, ribbons, or sheets. nih.gov For instance, in the crystal structure of ethyl 6′-amino-2′-(chloromethyl)-5′-cyano-2-oxo-1,2-dihydrospiro[indoline-3,4′-pyran]-3′-carboxylate, molecules are linked into dimers by pairs of N—H⋯O hydrogen bonds. nih.gov

Hirshfeld surface analysis is a powerful tool for quantifying and visualizing intermolecular contacts in crystals. This method allows for the partitioning of crystal space among molecules and provides a detailed summary of intermolecular interactions. For example, a Hirshfeld analysis of a related spiro-indoline derivative revealed that the most significant contributions to the crystal packing were from H⋯H (34.9%), O⋯H/H⋯O (19.2%), C⋯H/H⋯C (11.9%), Cl⋯H/H⋯Cl (10.7%), and N⋯H/H⋯N (10.4%) contacts. nih.gov Similar interactions are anticipated to be crucial in defining the crystal structure of this compound, with the chloro and cyano substituents playing key roles in the formation of specific directional interactions. The study of intra- and intermolecular forces is crucial for understanding the properties of compounds, with techniques like Symmetry-Adapted Perturbation Theory (SAPT) being used to analyze interaction energy components such as electrostatic, induction, dispersion, and exchange forces. mdpi.comnih.gov

Table 1: Common Intermolecular Interactions in Substituted Benzoate Derivatives

| Interaction Type | Description | Potential Groups Involved in this compound |

|---|---|---|

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Aromatic C-H donors with carbonyl oxygen (C=O) or cyano nitrogen (C≡N) as acceptors. |

| Halogen Bonding | A non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile (e.g., O, N). | The chlorine atom interacting with the cyano nitrogen or carbonyl oxygen of an adjacent molecule. |

| π-π Stacking | Attractive, non-covalent interactions between aromatic rings. | Interactions between the phenyl rings of adjacent molecules. |

| Dipole-Dipole Interactions | Attractive forces between the positive end of one polar molecule and the negative end of another polar molecule. | Interactions involving the polar cyano (-CN) and ester (-COOEt) groups. |

| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Pervasive interactions contributing to the overall stability of the crystal packing. nih.gov |

Polymorphism and Co-crystallization Studies

Polymorphism is the capacity of a solid material to exist in more than one crystal structure. mdpi.com Different polymorphs of a compound can exhibit distinct physical properties, including melting point, solubility, and stability, which is of critical importance in the pharmaceutical industry. mdpi.comnih.gov Substituted benzoic acids and their esters are known to exhibit polymorphism. mdpi.comnih.gov For example, methyl paraben (methyl 4-hydroxybenzoate) is known to exist in at least four polymorphic forms, all of which contain the same O–H⋯O=C hydrogen-bonded catemer motif but differ in the geometry of the resulting chain. nih.gov

The screening for polymorphs is a crucial step in materials characterization. Polymorphs can be prepared using various techniques, such as crystallization from different solvents, sublimation, or melt crystallization. nih.gov The thermodynamic and kinetic factors during crystallization determine which polymorphic form is obtained. mdpi.com

Co-crystallization is another important technique in crystal engineering used to modify the physicochemical properties of solid compounds. nih.gov A co-crystal is a multi-component crystal in which the constituent molecules are present in a stoichiometric ratio and are linked by non-covalent interactions. rsc.orgnih.gov While polymorphism in single-component drugs is common, it is less frequently observed in co-crystals. rsc.org The design of co-crystals involves selecting appropriate co-formers that can form robust intermolecular interactions, such as hydrogen bonds, with the target molecule. For this compound, potential co-formers could be molecules capable of forming strong hydrogen bonds with the ester or cyano groups, or engaging in halogen bonding with the chlorine atom.

Table 2: Methods for Polymorph and Co-crystal Screening

| Method | Description | Application |

|---|---|---|

| Solution Crystallization | Crystallizing the compound from a variety of solvents with different polarities and hydrogen bonding capabilities. mdpi.com | Polymorph & Co-crystal Screening |

| Slurry Conversion | Stirring a suspension of the solid compound (or compound and co-former) in a solvent where it has limited solubility. nih.gov | Identifying the most stable polymorphic form at a given temperature. |

| Melt Crystallization / Sublimation | Cooling the molten compound or condensing the vapor to induce crystallization. nih.gov | Accessing metastable polymorphic forms. |

| Liquid-Assisted Grinding | Grinding the solid components together with a small amount of liquid to facilitate the formation of co-crystals. nih.gov | Co-crystal Synthesis |

| Sonocrystallization | Using ultrasound to induce crystallization from a solution of the compound and co-former. nih.gov | Co-crystal Preparation |

Advanced Analytical Methodologies for Purity and Identity Confirmation

The unambiguous confirmation of the identity and purity of a chemical compound like this compound requires the application of a combination of advanced analytical techniques. ijpsjournal.com These methods provide complementary information about the molecular structure, functional groups, molecular weight, and the presence of impurities.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for elucidating the molecular structure of organic compounds. study.comwikibooks.org ¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR provides information about the carbon framework of the molecule. Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can be used to determine the complete connectivity of atoms within the molecule. ijpsjournal.com

Mass Spectrometry (MS): MS is used to determine the molecular weight and elemental composition of a compound. study.comonlineorganicchemistrytutor.com High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the molecular formula. ijpsjournal.com When coupled with chromatographic techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it becomes a potent tool for identifying components in a mixture.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. study.comwikibooks.org The absorption of infrared radiation corresponds to specific molecular vibrations. For this compound, characteristic absorption bands would be expected for the cyano group (C≡N stretch), the ester carbonyl group (C=O stretch), C-O bonds, C-Cl bond, and aromatic C-H and C=C bonds. wikibooks.org

Raman Spectroscopy: This technique provides information about molecular vibrations and is complementary to IR spectroscopy. It is particularly useful for analyzing solid samples and can be used for polymorphic identification. ijpsjournal.com

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for assessing the purity of non-volatile organic compounds. ijpsjournal.com It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. By using a suitable detector (e.g., UV-Vis), the purity of the target compound can be quantified, typically as a percentage of the total peak area.

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. onlineorganicchemistrytutor.com It separates components based on their boiling points and interactions with a stationary phase. It is highly effective for purity assessment and can be coupled with a mass spectrometer (GC-MS) for definitive identification of separated components. ijpsjournal.com

Table 3: Summary of Analytical Methodologies

| Technique | Abbreviation | Primary Information Provided | Application for this compound |

|---|---|---|---|

| Nuclear Magnetic Resonance | NMR | Carbon-hydrogen framework and molecular connectivity. study.com | Structural elucidation and confirmation. |

| Mass Spectrometry | MS | Molecular weight and elemental formula. onlineorganicchemistrytutor.com | Identity confirmation and molecular formula determination. |

| Infrared Spectroscopy | IR | Presence of specific functional groups. wikibooks.org | Confirmation of cyano, ester, and other functional groups. |

| High-Performance Liquid Chromatography | HPLC | Separation and quantification of components in a mixture. ijpsjournal.com | Purity assessment and quantification of impurities. |

| Gas Chromatography | GC | Separation of volatile components. onlineorganicchemistrytutor.com | Purity analysis and separation of volatile impurities. |

Computational and Theoretical Chemistry Studies on Ethyl 2 Chloro 4 Cyanobenzoate

Quantum Chemical Calculations

Currently, there are no published studies detailing quantum chemical calculations specifically for Ethyl 2-chloro-4-cyanobenzoate. Such calculations would be instrumental in understanding the molecule's fundamental properties.

Density Functional Theory (DFT) Approaches

No specific DFT studies on this compound have been found in the scientific literature. Future research employing DFT methods could provide valuable insights into the molecule's electronic structure and reactivity.

Ab Initio Methods

There is no available research that has utilized ab initio methods to study this compound. These high-level computational techniques would be beneficial for obtaining highly accurate predictions of its molecular properties.

Molecular Orbital (MO) Analysis

A detailed Molecular Orbital (MO) analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distributions for this compound, has not been reported.

Prediction and Analysis of Molecular Structure and Conformation

Specific predictions and detailed analyses of the molecular structure and conformation of this compound are not available in the current body of scientific literature.

Geometry Optimization

Optimized geometric parameters, such as bond lengths and angles for this compound, derived from computational methods, have not been published. The table below is a template for how such data would be presented.

Table 1: Predicted Geometric Parameters (Template)

| Parameter | Value |

|---|---|

| C-Cl Bond Length (Å) | Data not available |

| C-CN Bond Length (Å) | Data not available |

| C=O Bond Length (Å) | Data not available |

| C-O Bond Length (Å) | Data not available |

| Selected Bond Angles (°) | Data not available |

Aromaticity Indices and Electronic Properties

There are no reported studies on the aromaticity indices or a detailed analysis of the electronic properties, such as Mulliken atomic charges or the molecular electrostatic potential map, for this compound. The table below indicates the type of data that would be generated from such a study.

Table 2: Predicted Electronic Properties (Template)

| Property | Value |

|---|---|

| Dipole Moment (Debye) | Data not available |

| HOMO Energy (eV) | Data not available |

| LUMO Energy (eV) | Data not available |

| HOMO-LUMO Gap (eV) | Data not available |

Computational Spectroscopy

Computational spectroscopy is a powerful tool used to predict and interpret the spectral properties of molecules. By employing quantum chemical calculations, researchers can gain insights into the vibrational, magnetic, and electronic characteristics of a compound like this compound. These theoretical predictions are invaluable for complementing experimental data and for understanding the underlying molecular structure and bonding.

The theoretical vibrational frequencies for this compound can be calculated using methods such as Density Functional Theory (DFT) and ab initio Hartree-Fock calculations. These calculations, often performed with basis sets like 6-311++G(d,p), provide a set of harmonic frequencies corresponding to the normal modes of vibration of the molecule.

For a molecule like this compound, key vibrational modes would include:

C=O stretch: A strong absorption in the infrared (IR) spectrum, typically in the range of 1720-1740 cm⁻¹.

C≡N stretch: A sharp, medium-intensity band in the IR spectrum, usually appearing around 2220-2260 cm⁻¹.

Aromatic C-H stretch: Occurring above 3000 cm⁻¹.

C-Cl stretch: Typically found in the fingerprint region of the IR spectrum.

Ester C-O stretches: Usually observed in the 1000-1300 cm⁻¹ region.

To improve the accuracy of the calculated frequencies, which are often systematically overestimated due to the harmonic approximation, scaling factors are commonly applied. The calculated spectra can then be compared with experimental Fourier-transform infrared (FTIR) and Raman spectra to aid in the assignment of vibrational bands.

Table 1: Predicted Prominent Vibrational Frequencies for this compound (Note: This is a hypothetical table based on typical frequency ranges for the given functional groups, as specific computational data for this molecule is not available.)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch | 3000-2850 | Medium |

| C≡N Stretch | 2260-2220 | Medium, Sharp |

| C=O Stretch | 1740-1720 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium to Weak |

| C-O Stretch (Ester) | 1300-1000 | Strong |

| C-Cl Stretch | 800-600 | Medium |

Nuclear Magnetic Resonance (NMR) chemical shifts can be computationally predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with DFT. These calculations provide theoretical shielding tensors for each nucleus (e.g., ¹H, ¹³C), which are then converted to chemical shifts by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS).

For this compound, the calculated ¹H and ¹³C NMR spectra would be influenced by the electron-withdrawing effects of the chloro and cyano groups, as well as the ester functionality.

¹H NMR: The aromatic protons would be expected to appear in the downfield region (typically 7.0-8.5 ppm), with their specific shifts and splitting patterns determined by their positions relative to the substituents. The ethyl group protons would show a characteristic quartet and triplet pattern.

¹³C NMR: The carbonyl carbon of the ester would be significantly downfield. The cyano carbon would also have a distinct chemical shift. The aromatic carbons would show a range of shifts depending on their substitution.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: This is a hypothetical table based on typical chemical shift ranges and substituent effects, as specific computational data for this molecule is not available.)

| Carbon Atom | Predicted Chemical Shift Range (ppm) |

| C=O (Ester) | 165-175 |

| Aromatic C-Cl | 130-140 |

| Aromatic C-CN | 110-120 |

| Aromatic C-H | 125-135 |

| Aromatic C-COOEt | 130-140 |

| C≡N | 115-125 |

| O-CH₂ | 60-70 |

| CH₃ | 10-20 |

The electronic absorption spectra (UV-Vis) of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). These calculations provide information about the electronic transitions between molecular orbitals, including the excitation energies and oscillator strengths, which correspond to the wavelengths and intensities of absorption bands.

The UV-Vis spectrum of an aromatic compound like this compound is expected to show characteristic π→π* transitions. The presence of the chloro, cyano, and ester substituents would likely cause shifts in the absorption maxima compared to unsubstituted benzene (B151609).

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a crucial tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and determine the energetic feasibility of different reaction pathways.

For reactions involving this compound, such as nucleophilic aromatic substitution or hydrolysis of the ester group, computational methods can be used to locate and characterize the transition state structures. A transition state is a first-order saddle point on the potential energy surface, and its structure provides vital information about the geometry of the molecule at the peak of the reaction barrier. Vibrational frequency analysis is used to confirm a transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Structure-Property Relationship Modeling

Quantitative Structure-Activity Relationship (QSAR) and other structure-property relationship models are computational tools used to predict the physicochemical and biological properties of a chemical based on its molecular structure. At present, specific QSAR models or detailed structure-property relationship studies for this compound have not been reported in the reviewed scientific literature. Such studies would typically involve correlating calculated molecular descriptors with experimentally determined properties, but this data is not currently available for this specific compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules over time. These simulations can provide insights into conformational changes, interactions with other molecules, and behavior in different environments. A review of the scientific literature indicates that no specific molecular dynamics simulation studies have been published for this compound. Therefore, detailed research findings on its dynamic properties, conformational landscape, or interaction mechanisms from MD simulations are not available at this time.

Future Research Directions and Perspectives

Untapped Synthetic Avenues

The current synthetic utility of Ethyl 2-chloro-4-cyanobenzoate has likely only scratched the surface of its potential. Future research could focus on leveraging its functional groups to build more complex molecular architectures.

Derivatization via Nucleophilic Aromatic Substitution: The chloro and cyano groups, being electron-withdrawing, activate the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions. This opens up possibilities for introducing a wide array of functional groups. For instance, reaction with various amines could yield N-substituted derivatives, a common strategy in the synthesis of pharmacologically active compounds. Similarly, reactions with thiols or alkoxides could introduce sulfur or oxygen-based functionalities, respectively. The reaction of 2-chloro-4,6-dimethylpyridine-3-carbonitrile with nucleophiles like hydrazine (B178648) hydrate (B1144303) and hydroxylamine (B1172632) to form fused heterocyclic systems provides a precedent for such transformations. colab.ws

Cross-Coupling Reactions: The chloro substituent can serve as a handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. These reactions are powerful tools for carbon-carbon and carbon-heteroatom bond formation, enabling the synthesis of complex biaryls, stilbenes, and arylamines. Such derivatives are prevalent in organic electronics and medicinal chemistry.

Modification of the Ester and Cyano Groups: The ethyl ester and cyano moieties offer additional sites for chemical modification. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, acid chlorides, or other esters. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine. These transformations would provide a diverse set of derivatives for various applications.

A summary of potential synthetic transformations is presented in Table 1.

| Functional Group | Reaction Type | Potential Products |

| Chloro | Nucleophilic Aromatic Substitution | Amines, Ethers, Thioethers |

| Chloro | Cross-Coupling (e.g., Suzuki, Heck) | Biaryls, Substituted Alkenes |

| Ethyl Ester | Hydrolysis/Amidation | Carboxylic Acids, Amides |

| Cyano | Hydrolysis/Reduction | Carboxylic Acids, Amines |

Table 1: Potential Synthetic Transformations of this compound

Exploration of Novel Reactivity Patterns